molecular formula C20H17N3OS B2845687 4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 325979-41-7

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2845687
CAS No.: 325979-41-7
M. Wt: 347.44
InChI Key: JWYOFGIKNRRFNG-UHFFFAOYSA-N
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Description

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide through amide bond formation, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-[4-(propan-2-yloxy)phenyl]benzamide
  • 4-cyano-N-[4-(propan-2-yl)phenyl]benzamide

Uniqueness

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}S
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer activity. The presence of the thiazole ring in the structure has been correlated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50_{50} values in the low micromolar range against breast cancer cell lines, indicating potent antitumor activity .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AMCF-70.23Apoptosis induction
Compound BA5490.29Cell cycle arrest
4-cyano-N-{...}MDA-MB-2310.31Inhibition of Bcl-2

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving Bcl-2 and other anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
  • Cell Cycle Modulation : The compound has been reported to interfere with cell cycle progression, particularly in cancerous cells, thereby preventing proliferation .
  • Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may also possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:

  • Study on Breast Cancer : A study conducted on MDA-MB-231 cells demonstrated that treatment with a thiazole derivative led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model : In an animal model of inflammation, a thiazole derivative exhibited a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting potential for therapeutic use in inflammatory diseases .

Properties

IUPAC Name

4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13(2)15-7-9-16(10-8-15)18-12-25-20(22-18)23-19(24)17-5-3-14(11-21)4-6-17/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOFGIKNRRFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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